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molecular formula C7H4FNS B1666205 3-Fluorophenyl isothiocyanate CAS No. 404-72-8

3-Fluorophenyl isothiocyanate

Cat. No. B1666205
M. Wt: 153.18 g/mol
InChI Key: HDBACITVPQEAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645968B2

Procedure details

A solution of thiophosgene and 3-fluoroaniline were processed as described in Example 55A to provide the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[F:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9]>>[F:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:8]([N:9]=[C:1]=[S:2])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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